

commercial availability of 3-Bromo-5-(4-ethylthiophenyl)phenol

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Compound of Interest

Compound Name: 3-Bromo-5-(4-ethylthiophenyl)phenol

Cat. No.: B6383504

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Technical Guide: 3-Bromo-5-(4-ethylthiophenyl)phenol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **3-Bromo-5-(4-ethylthiophenyl)phenol**. As this compound is not readily available from commercial suppliers, this guide focuses on a proposed synthetic route, including a detailed experimental protocol. Physicochemical data for the target compound and its precursors are presented. Furthermore, potential applications are discussed in the context of the known biological activities of structurally related diaryl thioether and phenol compounds.

Commercial Availability

A thorough search of major chemical supplier databases indicates that **3-Bromo-5-(4-ethylthiophenyl)phenol** is not a stock chemical and is not commercially available for direct purchase. Its synthesis would be required for research and development purposes. This guide proposes a feasible synthetic pathway utilizing commercially available starting materials.

Proposed Synthesis: Palladium-Catalyzed C-S Cross-Coupling

The synthesis of **3-Bromo-5-(4-ethylthiophenyl)phenol** can be achieved via a selective monosubstitution reaction on a symmetrical precursor. A robust and high-yielding method for forming the aryl-sulfur bond is the Buchwald-Hartwig C-S cross-coupling reaction. This palladium-catalyzed reaction couples an aryl halide with a thiol.

The proposed pathway involves the reaction of 3,5-Dibromophenol with one equivalent of 4-Ethylthiophenol. The selectivity for monosubstitution can be controlled by careful stoichiometry and reaction conditions.

4-Ethylthiophenol + 3,5-Dibromophenol

Pd Catalyst (e.g., Pd₂(dba)₃)
Ligand (e.g., Xantphos)
Base (e.g., Cs₂CO₃)
Solvent (e.g., Toluene)



3-Bromo-5-(4-ethylthiophenyl)phenol

Target Molecule Structure

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Caption: Proposed synthetic pathway for **3-Bromo-5-(4-ethylthiophenyl)phenol**.

An alternative, though often requiring harsher conditions, is the Ullmann condensation, which uses a copper catalyst to facilitate the coupling of an aryl halide and a thiol[1].

Physicochemical Data

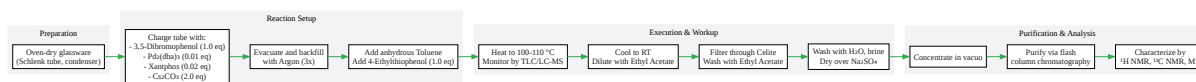
Quantitative data for the target compound and its key precursors are summarized below for easy comparison. Properties for the target compound are estimated based on its structure, as experimental data is unavailable.

Table 1: Physicochemical Properties of Target Compound and Precursors

| Property | 3-Bromo-5-(4-ethylthiophenyl)phenol (Predicted) | 3,5-Dibromophenol | 4-Ethylthiophenol |
|-------------------|---|---|-------------------------------------|
| CAS Number | N/A | 626-41-5 | 4946-13-8[2] |
| Molecular Formula | C ₁₄ H ₁₃ BrOS | C ₆ H ₄ Br ₂ O | C ₈ H ₁₀ S[2] |
| Molecular Weight | 309.22 g/mol | 251.90 g/mol | 138.23 g/mol [2] |
| Appearance | - | White to light orange solid/crystal | Liquid |
| Melting Point | - | 79-83 °C | -30 °C (estimate)[3] |
| Boiling Point | - | - | 119 °C[3] |
| Density | - | - | 1.02 g/mL[3] |
| pKa | ~8.5 | - | - |
| XLogP3 | ~4.5 | 2.8 | 3.1[4] |

Experimental Protocols

This section details a hypothetical but plausible experimental protocol for the synthesis of **3-Bromo-5-(4-ethylthiophenyl)phenol** based on established Buchwald-Hartwig C-S coupling methodologies.



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Caption: Experimental workflow for synthesis, purification, and analysis.

4.1 Materials and Reagents

- 3,5-Dibromophenol (1.0 equiv)
- 4-Ethylthiophenol (1.0 equiv)[2]
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 0.01 equiv)
- Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.02 equiv)
- Cesium Carbonate (Cs_2CO_3 , 2.0 equiv)
- Anhydrous Toluene
- Ethyl Acetate (ACS Grade)
- Hexanes (ACS Grade)
- Saturated Sodium Chloride solution (Brine)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Celite®
- Silica Gel (for column chromatography)

4.2 Procedure

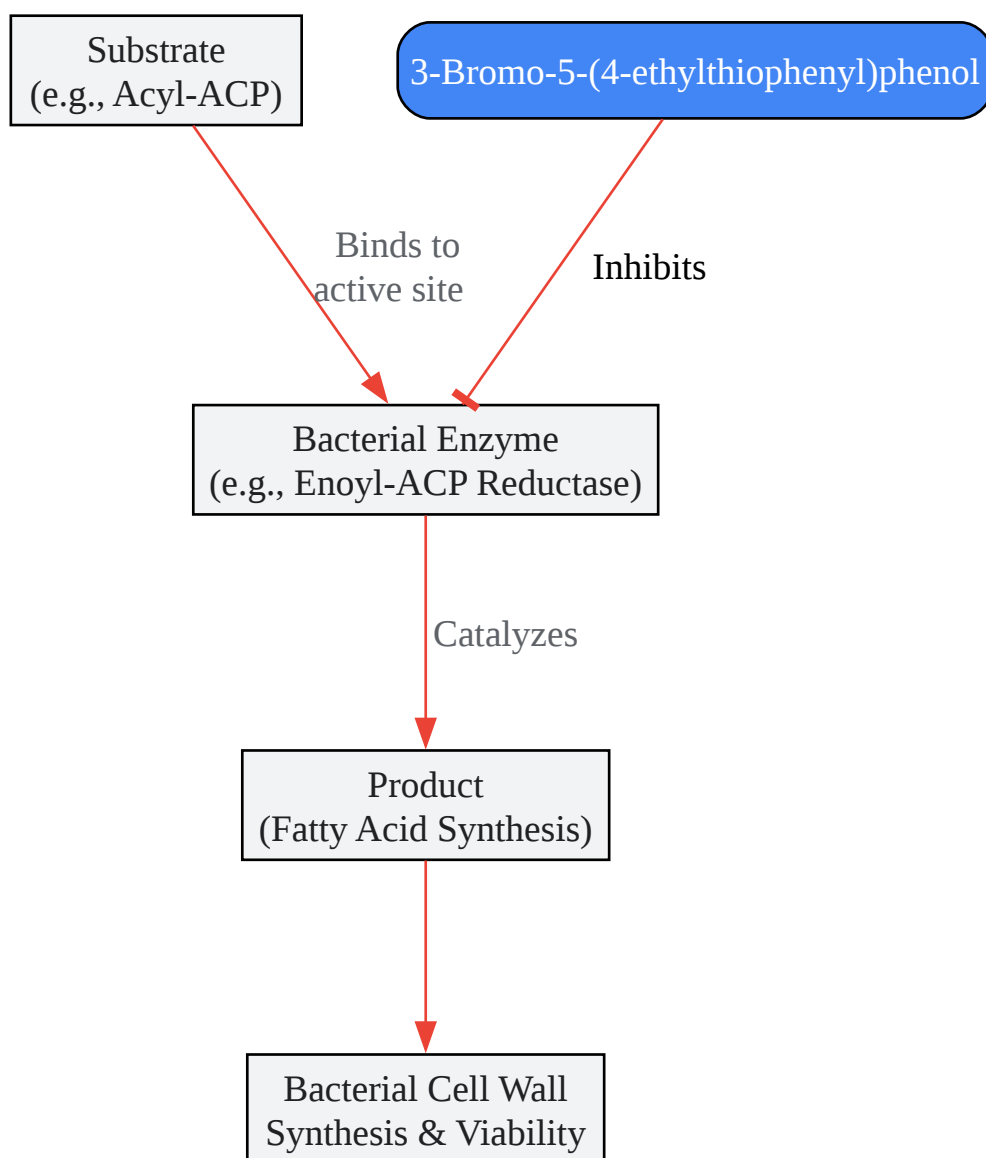
- **Reaction Setup:** To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3,5-dibromophenol, $\text{Pd}_2(\text{dba})_3$, Xantphos, and cesium carbonate.
- **Inerting:** Seal the tube with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
- **Reagent Addition:** Through the septum, add anhydrous toluene, followed by the dropwise addition of 4-ethylthiophenol via syringe.
- **Reaction:** Place the Schlenk tube in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad thoroughly with additional ethyl acetate.
- **Extraction:** Transfer the filtrate to a separatory funnel. Wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product, **3-Bromo-5-(4-ethylthiophenyl)phenol**.
- **Characterization:** Confirm the structure and purity of the final compound using standard analytical techniques, including ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Potential Biological Activity and Signaling Pathways

Diaryl thioethers and substituted phenols are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities. While the specific activity of **3-Bromo-5-(4-ethylthiophenyl)phenol** is uncharacterized, related compounds have shown potential as:

- Antimicrobial Agents: Diaryl ethers, such as triclosan, are known inhibitors of bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid synthesis[5][6]. Diaryl thioethers may act on similar pathways.
- Anticancer Agents: Some diaryl thioether derivatives have demonstrated antiproliferative effects on various cancer cell lines and can act as proteasome inhibitors[7][8][9].
- Antioxidants: The phenol moiety, combined with a sulfur-containing side chain, can confer antioxidant and cytoprotective properties[10].

The diagram below illustrates a hypothetical mechanism of action where the target compound could act as a bacterial enzyme inhibitor, a pathway relevant to drug development professionals.



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Caption: Hypothetical inhibition of a bacterial enzyme synthesis pathway.

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References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. 4-ETHYLTHIOPHENOL CAS#: 4946-13-8 [m.chemicalbook.com]
- 4. 4-ethyl thiophenol [flavscents.com]
- 5. Synthesis and biological activity of diaryl ether inhibitors of malarial enoyl acyl carrier protein reductase. Part 2: 2'-substituted triclosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiestrogenic activity of diaryl thioether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of novel phenol ether derivatives as non-covalent proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PMC [pmc.ncbi.nlm.nih.gov]
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